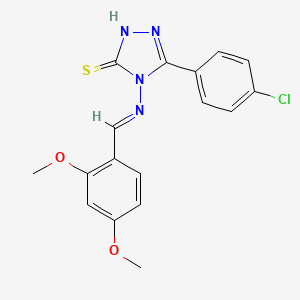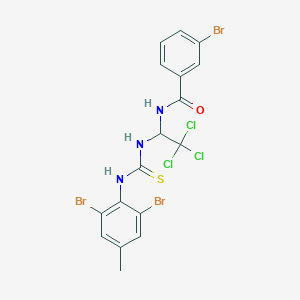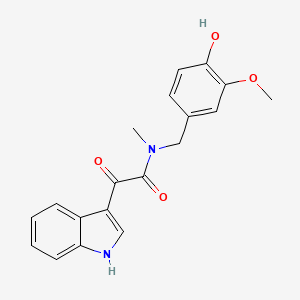
9H-thioxanthene 10-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-thioxanthene 10-oxide is an organic compound with the molecular formula C13H8OS. It is a derivative of thioxanthone, characterized by the presence of an oxygen atom at the 10th position of the thioxanthene ring. This compound is known for its photophysical properties and is used in various scientific applications, particularly in photochemistry and catalysis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9H-thioxanthene 10-oxide typically involves the oxidation of thioxanthone. One common method is the photo-oxidation process, where thioxanthone is exposed to visible blue light in the presence of molecular oxygen and a photosensitizer such as riboflavin tetraacetate . The reaction conditions include:
Solvent: Acetonitrile or methanol
Temperature: Room temperature
Light Source: Visible blue light
Photosensitizer: Riboflavin tetraacetate
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent exposure to light and oxygen, leading to higher yields and purity. The process involves:
Reactors: Continuous flow reactors with UV or visible light sources
Reactants: Thioxanthone, molecular oxygen, and a photosensitizer
Conditions: Controlled temperature and pressure to optimize the reaction rate and yield
Análisis De Reacciones Químicas
Types of Reactions
9H-thioxanthene 10-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxide back to thioxanthone.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens or nitrating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Thioxanthone
Substitution: Halogenated or nitrated thioxanthene derivatives
Aplicaciones Científicas De Investigación
9H-thioxanthene 10-oxide has a wide range of applications in scientific research:
Chemistry: Used as a photocatalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of high-performance polymers and dyes.
Mecanismo De Acción
The mechanism of action of 9H-thioxanthene 10-oxide involves its ability to absorb visible light and enter an excited triplet state. This excited state can participate in various photochemical reactions, including:
Photoredox Reactions: The excited triplet state can undergo reduction to form a radical anion, which can then reduce metal ions or organic substrates.
Energy Transfer: The excited state can transfer energy to other molecules, facilitating reactions such as polymerization and cross-linking.
Comparación Con Compuestos Similares
Similar Compounds
Thioxanthone: The parent compound, lacking the oxygen atom at the 10th position.
Thioxanthene: A similar structure without the carbonyl group.
Xanthone: An oxygen analog of thioxanthone, with an oxygen atom replacing the sulfur atom.
Uniqueness
9H-thioxanthene 10-oxide is unique due to its high triplet energy and relatively long triplet lifetime, which makes it an effective photocatalyst. Its ability to participate in both photoredox and energy transfer reactions distinguishes it from other similar compounds .
Propiedades
Número CAS |
10133-81-0 |
|---|---|
Fórmula molecular |
C13H10OS |
Peso molecular |
214.28 g/mol |
Nombre IUPAC |
9H-thioxanthene 10-oxide |
InChI |
InChI=1S/C13H10OS/c14-15-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15/h1-8H,9H2 |
Clave InChI |
PKICNJBYRWRABI-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2S(=O)C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(4-methylphenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12008535.png)

![N-[(E)-(2-nitrophenyl)methylideneamino]octadecanamide](/img/structure/B12008541.png)
![3-{4-[(4-Chlorobenzyl)oxy]phenyl}-N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12008543.png)
![N-(3,4-dimethylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12008551.png)

![2-(2,4-dimethylphenoxy)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B12008570.png)


![1H-Benzimidazole, 2-[5-chloro-2-(2-methoxyethoxy)phenyl]-](/img/structure/B12008586.png)
![2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B12008595.png)
![2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12008599.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B12008603.png)
